2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline
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Overview
Description
2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-chloroethyl)pyridine with piperazine to form 1-(2-(pyridin-4-yl)ethyl)piperazine. This intermediate is then reacted with 4-nitroaniline under reducing conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput purification techniques to ensure high yield and purity. The use of ionic liquid-supported synthesis has also been explored to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Pyridin-4-yl)ethyl)piperazine
- 4-(2-(Pyridin-2-yl)piperazin-1-yl)aniline
- N-(4-(2-(Pyridin-4-yl)ethyl)piperazin-1-yl)benzamide
Uniqueness
2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c18-16-3-1-2-4-17(16)21-13-11-20(12-14-21)10-7-15-5-8-19-9-6-15/h1-6,8-9H,7,10-14,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRLMBAHVDYVLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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